N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This N-cyclopropylmethyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034240-50-9) offers a differentiated steric and electronic profile critical for SAR exploration in kinase and GPCR panels. With a moderate cLogP (~2.1) and low tPSA (~68 Ų), it provides superior passive permeability over primary amide analogs (~84 Ų), enabling intracellular target engagement. Its single H-bond donor and fragment-like MW (278.37 g/mol) make it an ideal starting point for probe conjugation or crystallography. Researchers should not substitute with N-aryl or N-cyclohexenylethyl analogs without risking altered target selectivity. Secure your batch for hit-to-lead optimization.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 2034240-50-9
Cat. No. B2461566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
CAS2034240-50-9
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CC(=NC=C2)OC3CCSC3
InChIInChI=1S/C14H18N2O2S/c17-14(16-8-10-1-2-10)11-3-5-15-13(7-11)18-12-4-6-19-9-12/h3,5,7,10,12H,1-2,4,6,8-9H2,(H,16,17)
InChIKeyDQVPYRJMBBHQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034240-50-9): Core Chemical Identity and Structural Context for Scientific Procurement


N-(Cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034240-50-9) is a synthetic small molecule with the molecular formula C₁₄H₁₈N₂O₂S and a molecular weight of 278.37 g/mol [1]. Structurally, it belongs to the pyridine-4-carboxamide class, featuring a tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) substituent at the pyridine 2-position and an N-cyclopropylmethyl amide side chain [1]. The compound is supplied exclusively for non-human research purposes . Its core scaffold—a pyridinecarboxamide decorated with a saturated sulfur heterocycle—is representative of a series of heterocyclic amides under exploration in medicinal chemistry for target engagement and lead optimization .

Why In-Class Pyridine-4-carboxamide Analogs Cannot Simply Substitute N-(Cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034240-50-9)


Within the 2-(thiolan-3-yloxy)pyridine-4-carboxamide series, the N-substituent profoundly influences molecular recognition, physicochemical properties, and biological activity profile [1]. The N-cyclopropylmethyl group imparts a unique steric and electronic environment distinct from aryl, cyclohexenylethyl, or unsubstituted amide analogs [1]. Even small changes in the amide side chain can alter lipophilicity (cLogP), hydrogen-bonding capacity, and conformational flexibility, which in turn modulate target binding kinetics, metabolic stability, and off-target liability [2]. Consequently, generic substitution with a close analog—such as N-(2-cyclohexenylethyl) or N-(4-sulfamoylphenyl) variants—cannot guarantee equivalent potency, selectivity, or pharmacokinetic behavior without direct experimental verification . The quantitative evidence below demonstrates where CAS 2034240-50-9 exhibits measurable differentiation from its nearest structural relatives.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034240-50-9)


Molecular Weight and Lipophilicity Differentiation from N-(2-Cyclohexenylethyl) Analog

The N-cyclopropylmethyl analog (CAS 2034240-50-9) possesses a molecular weight of 278.37 g/mol and a calculated cLogP of approximately 2.1, compared to the N-(2-cyclohexenylethyl) analog (CAS 2034360-73-9) with a molecular weight of 332.46 g/mol and cLogP of approximately 3.8 . The lower lipophilicity of the target compound may confer superior aqueous solubility and reduced non-specific protein binding, relevant for biochemical assay development [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Donor/Acceptor Profile Versus Unsubstituted Amide Core

The N-cyclopropylmethyl derivative retains one hydrogen-bond donor (amide NH) and four hydrogen-bond acceptors (carbonyl oxygen, pyridine nitrogen, ether oxygen, and thiolane sulfur), exhibiting a topological polar surface area (tPSA) of approximately 68 Ų [1]. In contrast, the primary amide core 2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034497-94-2) displays two H-bond donors and a tPSA of approximately 84 Ų, indicating a higher polar character and potentially reduced membrane permeability [2]. The mono-substituted amide in the target compound provides a balanced polarity profile suitable for cell-based target engagement studies while maintaining sufficient solubility [3].

Fragment-Based Drug Discovery Structure-Based Design Physicochemical Optimization

Steric and Conformational Differentiation from N-Aryl Analogs

The N-cyclopropylmethyl group creates a distinct steric bulk and orientation compared to planar N-aryl substituents such as N-(3-bromophenyl) (CAS 2034428-69-6). The cyclopropyl ring occupies a volume of ~45 ų and adopts a preferred gauche conformation relative to the amide plane, restricting accessible rotational states [1]. This conformational constraint can translate into differential selectivity profiles against protein kinases or bromodomains, where small differences in ligand shape dictate binding pocket complementarity [2]. For example, similar N-cyclopropyl derivatives in the pyridinecarboxamide class have been shown to improve selectivity ratios by >10-fold over N-phenyl counterparts in kinase inhibition assays, though direct data for CAS 2034240-50-9 are not yet publicly available [3].

Conformational Analysis Structure-Activity Relationship Kinase Selectivity

Recommended Research Application Scenarios for N-(Cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034240-50-9)


Primary Screening Library Selection for Kinase or Epigenetic Targets

The moderate lipophilicity (cLogP ~2.1) and balanced polarity of CAS 2034240-50-9 make it suitable for inclusion in targeted kinase or epigenetic reader domain screening libraries. Its molecular weight (278.37 g/mol) places it in the fragment-to-lead space, enabling downstream optimization guided by structural biology. The N-cyclopropylmethyl group offers a defined steric anchor for crystallography or Cryo-EM studies [1].

Cellular Target Engagement Probe Development

With a single H-bond donor, the compound is a candidate for modification into a cellular probe (e.g., via alkyne or fluorophore conjugation at the pyridine ring). The lower tPSA (~68 Ų) suggests sufficient passive permeability to engage intracellular targets, an advantage over the primary amide core analog (tPSA ~84 Ų) [2].

Selectivity Profiling Against Close Analogs in SAR Expansion

The unique N-cyclopropylmethyl substituent provides a differentiated steric profile from N-aryl and N-alkyl analogs. Researchers can use this compound as a reference point in SAR campaigns to map how amide side chain variations impact selectivity across kinase or GPCR panels, leveraging the conformational constraint of the cyclopropyl ring to identify selectivity-determining interactions [3].

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